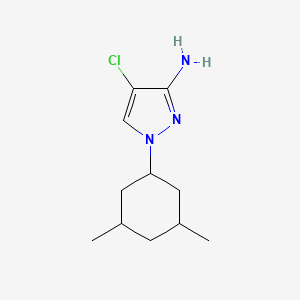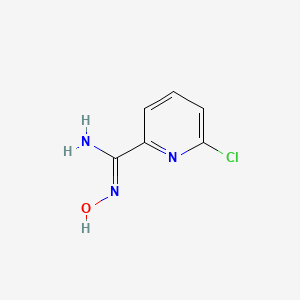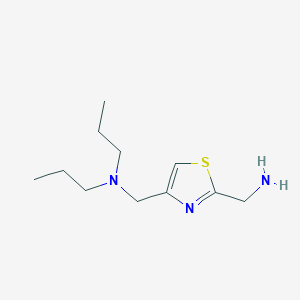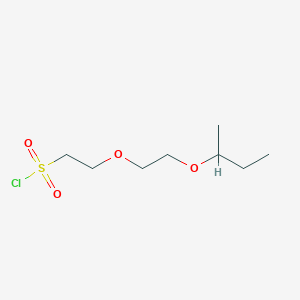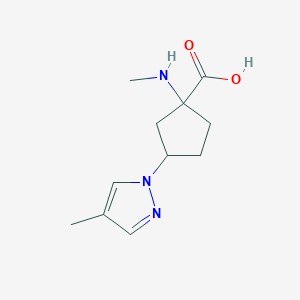
3-(4-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a pyrazole ring, a cyclopentane ring, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Cyclopentane Ring Formation: The cyclopentane ring can be constructed via cyclization reactions involving appropriate precursors.
Introduction of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group or the pyrazole ring.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly for targeting specific biological pathways.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
類似化合物との比較
Similar Compounds
3-(4-Methyl-1h-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Lacks the methylamino group.
1-(Methylamino)cyclopentane-1-carboxylic acid: Lacks the pyrazole ring.
3-(1h-Pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid: Lacks the methyl group on the pyrazole ring.
Uniqueness
The presence of both the pyrazole ring and the methylamino group in 3-(4-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
1-(methylamino)-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-13-14(7-8)9-3-4-11(5-9,12-2)10(15)16/h6-7,9,12H,3-5H2,1-2H3,(H,15,16) |
InChIキー |
ILWBPJJMHFXYAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)C2CCC(C2)(C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


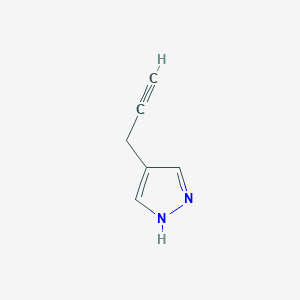
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)
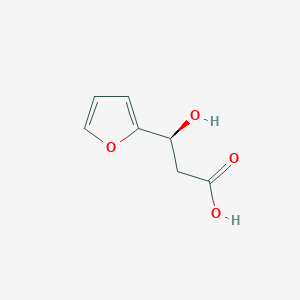
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)


